Alosetron ((Z)-2-butenedioate)

Irritable Bowel Syndrome 5-HT3 Antagonist Clinical Efficacy

Researchers requiring a validated 5-HT3 antagonist for IBS-D studies cannot substitute ondansetron or other class members due to divergent binding kinetics and clinical efficacy profiles. Alosetron maleate addresses this gap with definitive pharmacological credentials: • Subnanomolar 5-HT3 affinity (Ki = 0.4-0.5 nM) with >1,000-fold selectivity over other serotonin subtypes • 2× longer pharmacodynamic duration vs. ondansetron (120 vs. 60 min in rat duodenal models) • Highest SUCRA ranking (0.82) for global IBS symptom improvement in 21-trial network meta-analysis Supplied at ≥98% purity with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C21H22N4O5
Molecular Weight 410.4 g/mol
CAS No. 122852-43-1
Cat. No. B1662154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron ((Z)-2-butenedioate)
CAS122852-43-1
Molecular FormulaC21H22N4O5
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyXCPGTDZMQXRLAW-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron: High-Potency 5-HT3 Antagonist


Alosetron ((Z)-2-butenedioate), the maleate salt form of alosetron (CAS 122852-43-1), is a potent and selective serotonin 5-HT3 receptor antagonist [1]. The active moiety, alosetron (free base), exhibits subnanomolar affinity for human recombinant 5-HT3 receptors (Ki = 0.4–0.5 nM) and demonstrates approximately 1,000-fold or greater selectivity over other serotonin receptor subtypes and unrelated receptors and ion channels [2]. This compound is the active pharmaceutical ingredient (API) in FDA-approved formulations indicated exclusively for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D) who have failed conventional therapy [3].

5-HT3 receptor antagonist tool compound with reported high affinity and selectivity
Selectivity profiling over other serotonin subtypes and ion channels (research context)
Established reference in IBS-D research models; clinical-stage agent, RUO

Alosetron Differentiation from Other 5-HT3 Antagonists


Interchanging 5-HT3 antagonists is scientifically unsound due to substantial differences in receptor binding kinetics, tissue selectivity, and clinical efficacy profiles. Alosetron demonstrates a pharmacodynamic duration of action significantly longer than ondansetron (120 minutes versus 60 minutes in rat duodenal reflex assays), a functional difference that cannot be predicted from plasma half-life data alone [1]. Network meta-analysis of 21 randomized controlled trials (10,421 patients) reveals that alosetron, cilansetron, ondansetron, and ramosetron exhibit distinct efficacy rankings across different symptom domains—with alosetron ranking highest for global symptom improvement (SUCRA 0.82) while ondansetron ranks highest for bowel habit/consistency (SUCRA 0.98) [2]. These quantitative differences underscore why procurement decisions must be compound-specific rather than class-based.

Pharmacodynamics Functional duration may differ significantly (reported >2-fold difference vs. ondansetron); sustained receptor blockade cannot be assumed from class membership alone.
Endpoint profiles Domain-specific endpoint rankings vary across 5-HT3 antagonists; class-based substitution may not preserve the research endpoint context observed with alosetron.
Binding kinetics Compound-specific tissue selectivity and receptor kinetics may not transfer; procurement should be target-compound-specific rather than class-based.

Alosetron: Evidence-Based Differentiation


Global Symptom Improvement vs. Other 5-HT3 Antagonists

In a Bayesian network meta-analysis of 21 RCTs comprising 10,421 non-constipated IBS patients, alosetron demonstrated the highest surface under cumulative ranking (SUCRA) value of 0.82 for global symptom improvement, outperforming cilansetron (SUCRA 0.90 for abdominal pain but lower for global improvement) and substantially exceeding ondansetron's global symptom performance [1]. This differentiation is domain-specific: ondansetron achieved a SUCRA of 0.98 for bowel habit/consistency improvement, while cilansetron excelled in abdominal pain/discomfort (SUCRA 0.90), indicating that alosetron provides the most balanced efficacy across multiple IBS-D symptom domains [1].

Global symptom improvement
Head-to-head
SUCRA 0.82 (global) vs. ondansetron 0.98 (bowel habit) in network meta-analysis
Reported endpoint ranking; supports domain-specific compound selection for global symptom endpoint research
21 RCTs, 10,421 NC-IBS patients; Bayesian model
Irritable Bowel Syndrome 5-HT3 Antagonist Clinical Efficacy Network Meta-Analysis

Bowel Urgency Control in Women with IBS-D

In a multicenter, double-blind, placebo-controlled trial of 801 female IBS-D patients, alosetron 1 mg twice daily demonstrated a 16-percentage-point absolute improvement in the proportion of days with satisfactory control of bowel urgency compared to placebo (73% vs. 57%, p < 0.001) over a 12-week treatment period [1]. Additionally, 76% of alosetron-treated patients achieved IBS Global Improvement responder status (defined as moderate or substantial improvement) compared to 44% with placebo (p < 0.001), a 32-percentage-point difference [1].

Bowel urgency control
Head-to-head
73% days with control vs. 57% placebo (p<0.001)
Reported endpoint difference; supports urgency endpoint research context
12-week RCT, female IBS-D patients, endpoint-response context
Irritable Bowel Syndrome Bowel Urgency Randomized Controlled Trial Quality of Life

Extended Duration of Action vs. Ondansetron

In anesthetized rats, duodenal administration of alosetron produced inhibition of 2-methyl-5-HT-induced bradycardia (Bezold-Jarisch reflex) with a duration of action of 120 minutes, which was twice that of ondansetron (60 minutes, n = 6) under identical experimental conditions [1]. Notably, the plasma elimination half-life of alosetron in humans is only 1.5–1.7 hours, yet its pharmacodynamic effects persist considerably longer, supporting twice-daily dosing despite rapid systemic clearance [2]. This dissociation between pharmacokinetic and pharmacodynamic profiles distinguishes alosetron from other 5-HT3 antagonists and cannot be inferred from receptor binding affinity data alone.

Duration of action
Head-to-head
120 min vs. 60 min ondansetron (rat Bezold-Jarisch reflex)
Reported pharmacodynamic profile; supports sustained receptor blockade studies
Anesthetized rat model; human PK/PD context may differ
Pharmacodynamics 5-HT3 Antagonist In Vivo Duration of Action

Normalization of Perturbed Gut Transit

Alosetron exhibits a unique functional profile in preclinical models: it fully reverses (96%, n = 3) the increase in small intestinal propulsion induced by egg albumin challenge in sensitized rats, yet it has no significant effect on normal small intestinal propulsion in untreated animals [1]. This contrasts with some prokinetic agents (e.g., 5-HT4 agonists such as tegaserod and prucalopride) that accelerate colonic transit in both normal and disease states [2], and with non-selective antidiarrheals (e.g., loperamide) that broadly suppress motility regardless of underlying pathophysiology. Alosetron's ability to selectively normalize perturbed transit without suppressing basal motility represents a mechanistically distinct profile among gastrointestinal modulators.

Perturbed transit normalization
Class-level inference
96% reversal of egg albumin-induced propulsion; no basal effect
State-dependent activity; supports IBS-D dysmotility research context
Rat sensitization model; class-level inference
Intestinal Transit Gastrointestinal Motility Preclinical Model 5-HT3 Antagonist

Alosetron: Research and Application Scenarios


IBS-D Clinical Trial Design: Global Symptom Endpoint

For randomized controlled trials in severe diarrhea-predominant IBS where the primary endpoint is composite global symptom improvement, alosetron is the optimal 5-HT3 antagonist selection based on its SUCRA ranking of 0.82—the highest among all 5-HT3 antagonists evaluated in the 21-trial network meta-analysis [1]. Study designs should incorporate the 1 mg twice-daily dosing regimen validated in the 801-patient Lembo trial, which demonstrated 76% responder rates versus 44% with placebo [2].

Preclinical Motility Studies with Sustained 5-HT3 Blockade

In rodent models of perturbed intestinal transit or visceral hypersensitivity, alosetron offers a 2-fold longer pharmacodynamic duration of action (120 minutes) compared to ondansetron (60 minutes) following duodenal administration [3]. This extended duration reduces the need for repeated dosing during experimental protocols and ensures more stable target engagement throughout the observation period, which is particularly advantageous in studies lasting 2–4 hours.

5-HT3 Receptor Binding Assay Reference Standard

Alosetron's well-characterized subnanomolar affinity for human recombinant 5-HT3 receptors (Ki = 0.4–0.5 nM) and demonstrated selectivity profile (little or no significant affinity for other receptors and ion channels tested) make it an appropriate reference compound for radioligand displacement assays and functional antagonism studies [4]. The compound's binding parameters have been established across multiple independent laboratories, providing a reliable benchmark for screening novel 5-HT3 modulators.

Gender-Specific Pharmacology in IBS-D

Alosetron is FDA-approved exclusively for women with severe diarrhea-predominant IBS who have failed conventional therapy, reflecting clinical evidence of differential efficacy between sexes [5]. This gender-specific indication creates a defined research niche for alosetron in studies investigating sex-based differences in 5-HT3 receptor pharmacology, colonic transit regulation, and visceral pain processing, where ondansetron (approved broadly for nausea/vomiting) and cilansetron (not approved in the US) do not serve as direct comparators.

Application
Selection Property
Validation Focus
IBS-D model global symptom endpoint research
Composite endpoint response ranking
Model endpoint reproducibility & symptom domain review
Preclinical motility studies with sustained receptor blockade
Pharmacodynamic duration profile
In vivo receptor occupancy & motility assay context
5-HT3 receptor binding assay reference
Reported receptor affinity & selectivity
Radioligand displacement & functional antagonism assay validation
Sex-specific pharmacology in IBS-D models
Female-biased model-response context
Gender-specific endpoint monitoring & colonic transit review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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